molecular formula C13H10BrFN2O2 B8609078 methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate

methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate

Cat. No.: B8609078
M. Wt: 325.13 g/mol
InChI Key: ULWGTCQZRTWBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a fluorinated phenyl group, and an isonicotinic acid methyl ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate typically involves multiple steps, starting with the preparation of the core isonicotinic acid structure. The process often includes:

    Bromination: Introduction of the bromine atom into the isonicotinic acid framework.

    Amination: Attachment of the 2-fluoro-phenylamino group through nucleophilic substitution reactions.

    Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and acidic catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine or fluorine atoms with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(2-chloro-phenylamino)-isonicotinic acid methyl ester
  • 3-Bromo-5-(2-methyl-phenylamino)-isonicotinic acid methyl ester
  • 3-Bromo-5-(2-nitro-phenylamino)-isonicotinic acid methyl ester

Uniqueness

methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H10BrFN2O2

Molecular Weight

325.13 g/mol

IUPAC Name

methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate

InChI

InChI=1S/C13H10BrFN2O2/c1-19-13(18)12-8(14)6-16-7-11(12)17-10-5-3-2-4-9(10)15/h2-7,17H,1H3

InChI Key

ULWGTCQZRTWBDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1NC2=CC=CC=C2F)Br

Origin of Product

United States

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